Synthesis and Characterization of 5-nitro-1H-pyrazole-3-carbohydrazide: A Comprehensive Protocol and Analytical Framework
Synthesis and Characterization of 5-nitro-1H-pyrazole-3-carbohydrazide: A Comprehensive Protocol and Analytical Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 5-nitro-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. With a molecular formula of C₄H₅N₅O₃ and a molecular weight of approximately 171.11 g/mol , this molecule integrates the versatile pyrazole core with a reactive carbohydrazide moiety and an electron-withdrawing nitro group.[1] This unique combination of functional groups imparts potential biological activities, including antimicrobial and anticancer properties, and utility as a corrosion inhibitor.[1] This document offers senior-level scientific insights into the causality behind the chosen synthetic route, detailed step-by-step protocols for its preparation, and a multi-faceted analytical approach for rigorous structural confirmation and purity assessment. The intended audience includes researchers, chemists, and drug development professionals who require a reliable and well-validated methodology for working with this class of compounds.
Introduction: The Scientific Merit of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[2] Its discovery dates back to 1883, and since then, its derivatives have demonstrated a vast spectrum of biological activities.[1] The carbohydrazide functional group is also a well-established pharmacophore, known for its ability to form hydrogen bonds with biological macromolecules and to serve as a versatile building block in the synthesis of more complex heterocyclic systems.[1][3]
The title compound, 5-nitro-1H-pyrazole-3-carbohydrazide, marries these two key moieties. The addition of a nitro group at the 5-position of the pyrazole ring can significantly modulate the molecule's electronic properties and biological activity, potentially through bioreduction in physiological systems to form reactive cytotoxic intermediates.[1] Consequently, a robust and reproducible methodology for its synthesis and characterization is paramount for advancing research into its potential applications.
PART I: Synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide
Principle of Synthesis: A Nucleophilic Acyl Substitution Approach
The most direct and efficient synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide involves the reaction of a 5-nitro-1H-pyrazole-3-carboxylic acid derivative with hydrazine hydrate.[1] The foundational chemistry is a nucleophilic acyl substitution. In the most common variant, the carboxylic acid is first converted to its more reactive ester derivative (e.g., ethyl 5-nitro-1H-pyrazole-3-carboxylate). Hydrazine, a potent nucleophile, then attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (ethanol), forming the stable carbohydrazide product.
The choice of an alcohol, such as ethanol or methanol, as the solvent is strategic; it readily dissolves the reactants and is easily removed post-reaction.[1] The application of heat via reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Reaction Scheme:
(HOOC)-C₃H₂N₂(NO₂) + C₂H₅OH --[H⁺]--> (C₂H₅OOC)-C₃H₂N₂(NO₂) (C₂H₅OOC)-C₃H₂N₂(NO₂) + N₂H₄·H₂O --[Reflux]--> (H₂NNHOC)-C₃H₂N₂(NO₂) + C₂H₅OH + H₂O
Experimental Protocol: Synthesis
This protocol details the conversion of the precursor, 5-nitro-1H-pyrazole-3-carboxylic acid, to the final carbohydrazide product.
Materials and Reagents:
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5-nitro-1H-pyrazole-3-carboxylic acid
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Hydrazine hydrate (80% or higher)
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Ethanol (absolute) or Methanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Buchner funnel and filter paper
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Beakers and standard laboratory glassware
Step-by-Step Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, suspend 1.0 equivalent of 5-nitro-1H-pyrazole-3-carboxylic acid in an adequate volume of ethanol (or methanol).
-
Addition of Hydrazine: To the stirred suspension, add an excess (typically 3-5 equivalents) of hydrazine hydrate. The excess hydrazine ensures the complete conversion of the starting material.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for a period of 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
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Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath will facilitate the precipitation of the product.
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Isolation: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual hydrazine hydrate and other soluble impurities.
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Drying: Dry the product thoroughly, either air-dried or in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the crude 5-nitro-1H-pyrazole-3-carbohydrazide.
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Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals, which are then isolated by filtration.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide.
PART II: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of techniques provides a self-validating system where the results from each analysis corroborate the others.
Visualization: Characterization Logic
Caption: Logical flow of analytical techniques for structural elucidation.
Melting Point Determination
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Principle: A pure crystalline solid exhibits a sharp, well-defined melting point range (typically < 2 °C). Impurities depress and broaden this range. Therefore, this simple technique is a fast and reliable first indicator of purity.
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Protocol:
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Load a small amount of the dry, crystalline product into a capillary tube.
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Place the tube in a calibrated melting point apparatus.
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Heat the sample at a moderate rate initially, then slow the rate to 1-2 °C per minute near the expected melting point.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.
-
Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous mixture is obtained.[4]
-
Press the mixture in a die under high pressure to form a thin, transparent pellet.[4]
-
Data Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 to 400 cm⁻¹.[4]
-
-
Data Interpretation: The spectrum should display characteristic peaks corresponding to the compound's structure.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹)[1] |
| Hydrazide (N-H) | N-H Stretching | 3200 - 3500 (multiple bands) |
| Amide (C=O) | C=O Stretching | ~1650 - 1680 |
| Nitro (NO₂) | Asymmetric & Symmetric Stretching | ~1500 - 1560 and ~1340 - 1380 |
| Pyrazole Ring | C=N, C=C Stretching | ~1400 - 1600 |
| Pyrazole (N-H) | N-H Stretching | ~3100 - 3200 (broad) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[4] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to avoid exchange of labile N-H protons.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
-
Predicted Data Interpretation:
¹H NMR (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole-CH | ~7.0 - 7.5 | Singlet (s) | 1H |
| Amide-NH | ~10.0 - 11.0 | Broad Singlet (br s) | 1H |
| Hydrazide-NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H |
| Pyrazole-NH | ~13.0 - 14.0 | Broad Singlet (br s) | 1H |
Note: The chemical shifts of N-H protons can be broad and variable depending on concentration and temperature.[1]
¹³C NMR (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| Amide C=O | ~160 - 165 |
| Pyrazole C-NO₂ | ~150 - 155 |
| Pyrazole C-C=O | ~140 - 145 |
| Pyrazole C-H | ~105 - 110 |
Mass Spectrometry (MS)
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Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound.
-
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often using Electrospray Ionization (ESI) which is a soft ionization technique suitable for this type of molecule.[4]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
-
Data Interpretation: The primary piece of data is the molecular ion peak. For 5-nitro-1H-pyrazole-3-carbohydrazide (MW ≈ 171.11), the spectrum should show a prominent peak at an m/z value of approximately 172.12, corresponding to the protonated molecule [M+H]⁺.
Conclusion
This guide outlines a reliable and efficient pathway for the synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide via the hydrazinolysis of its corresponding carboxylic acid derivative. The causality-driven protocol ensures a high likelihood of success for researchers. Furthermore, the prescribed multi-technique characterization framework, employing melting point analysis, FTIR, NMR, and Mass Spectrometry, establishes a robust system for validating the structural integrity and purity of the final product. Adherence to these methodologies will provide researchers and drug development professionals with high-quality material, enabling confident exploration of its promising biological and material applications.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Ferreira, V. F., et al. (2009). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 14(10), 3926-3945. Retrieved from [Link]
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Elmsellem, H., et al. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. Der Pharma Chemica, 7(10), 237-245. Retrieved from [Link]
-
Ghasemzadeh, M. A., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(48), 31235-31248. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
Sources
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